Diallyl fumarate

Description

Historical Context and Evolution of Research on Diallyl Fumarate (B1241708)

The study of diallyl fumarate is intrinsically linked to the broader history of polymer science. While early polymer research in the 19th and early 20th centuries focused on natural polymers and the first synthetic plastics, the understanding of polymerization mechanisms laid the groundwork for investigating specialized monomers like this compound. Fumaric polymers, derived from 1,2-disubstituted monomers, were recognized for conferring unique structural characteristics and physicochemical properties to macromolecules. conicet.gov.ar

Initial investigations into this compound likely centered on its synthesis, commonly achieved through Fischer esterification of fumaric acid with allyl alcohol or via the reaction of fumaryl (B14642384) chloride with allyl alcohol. rsc.orgchemicalbook.com Early applications utilized it as a cross-linking agent. For instance, this compound was identified as a suitable monomer for creating cross-linked hydrophilic polymers, such as those used in soft contact lenses, often in combination with other monomers like N-vinyl-2-pyrrolidone. google.com In these applications, polymerization is typically initiated by a free radical generating catalyst. google.com The polymerization of diallyl compounds was noted for greatly delayed gelation, a phenomenon attributed to the thermodynamic excluded volume effect on the intermolecular crosslinking reaction. researchgate.net

More recent research has evolved to harness the specific reactivity of this compound's distinct functional groups. Advanced research, particularly in the 21st century, has focused on more controlled and sophisticated polymerization techniques. conicet.gov.ar Modern studies explore its role in mixed-mechanism photopolymerizations, such as thiol-ene reactions. rsc.org In these systems, the terminal allyl groups and the internal fumarate double bond exhibit different reactivities. rsc.org This allows for the creation of polymer networks where the degree of crosslinking and, consequently, the thermomechanical properties can be precisely controlled by factors like light exposure. rsc.orgrsc.org This evolution from a simple crosslinker to a sophisticated monomer for creating tunable materials highlights the progressive understanding and application of this compound in chemical research.

Significance of this compound within Polymer Science and Organic Synthesis

This compound is a highly significant monomer due to the presence of two distinct types of reactive sites: two terminal allyl groups and one internal carbon-carbon double bond within the fumarate structure. This unique molecular architecture allows it to participate in various polymerization reactions, leading to materials with tailored properties. rsc.orgresearchgate.net

In polymer science, this compound is widely recognized as an effective cross-linking agent. google.comresearchgate.net When copolymerized with other monomers, it can form three-dimensional polymer networks, enhancing the mechanical strength and thermal stability of the resulting material. mdpi.com The use of dialkyl fumarate-based polymers is explored for applications requiring high thermal stability and specific mechanical behaviors. researchgate.net

A key area of contemporary research is the use of this compound in thiol-ene photopolymerization. rsc.orgmdpi.comx-mol.com This "click chemistry" reaction involves the step-growth polymerization between a thiol and an ene functional group. mdpi.com In the case of this compound, the terminal allyl groups react readily with thiols, while the internal fumarate double bond can undergo slower chain-growth homopolymerization. rsc.org This dual reactivity, or mixed-mechanism polymerization, is highly advantageous. It enables the formation of an initial network through the rapid thiol-ene reaction, followed by continued crosslinking via homopolymerization of the fumarate groups upon prolonged exposure to the initiator, typically UV light. rsc.org This process allows for precise control over the final network architecture, gelation kinetics, and properties like glass transition temperature and crosslink density. rsc.org Such tunable characteristics are valuable for applications like additive manufacturing (3D printing) and the creation of materials with patterned properties. rsc.org

In organic synthesis, the synthesis of this compound itself is a straightforward esterification process. rsc.org Beyond its role as a monomer, its derivatives are explored in various contexts. The different reactivities of its ene groups make it a valuable component for building complex molecular architectures. rsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H12O4 | chemicalbook.comchemnet.comalfa-chemistry.com |

| Molecular Weight | 196.2 g/mol | chemicalbook.comchemnet.com |

| CAS Number | 2807-54-7 | chemicalbook.comchemnet.com |

| Density | 1.064 g/cm³ | chemnet.com |

| Boiling Point | 263.7°C at 760 mmHg | chemnet.com |

| Flash Point | 124.6°C | chemnet.com |

| Refractive Index | 1.469 | chemnet.com |

| Water Solubility | 151.2 mg/L at 25°C (estimated) | thegoodscentscompany.com |

| Appearance | Clear, colorless oil | rsc.orgresearchgate.net |

Scope and Objectives of the Research Compendium

The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound, based on established research findings. The scope is strictly limited to its historical research context and its significance within the fields of polymer science and organic synthesis. This compendium aims to detail the evolution of its scientific study and elucidate its role as a versatile monomer for creating advanced polymeric materials with controlled properties. The content will adhere to a professional and authoritative tone, presenting detailed findings and relevant data to serve as an informative resource for a scientific audience.

Structure

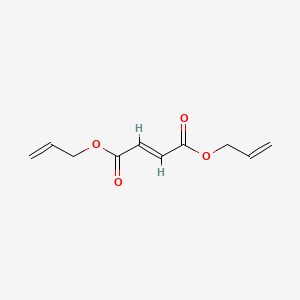

2D Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLOEWJWXZUSP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)/C=C/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062650 | |

| Record name | Diallyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2807-54-7, 999-21-3, 118569-89-4 | |

| Record name | Diallyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2807-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002807547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyl furmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K852LK4C5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Diallyl Fumarate

Esterification Mechanisms for Diallyl Fumarate (B1241708) Synthesis

The principal method for synthesizing diallyl fumarate is the esterification of fumaric acid with allyl alcohol. This process can be accomplished through various catalytic approaches, which influence reaction efficiency and conditions.

A common laboratory-scale synthesis involves charging a reaction flask with fumaric acid, an excess of allyl alcohol, and a catalytic amount of an acid catalyst in a suitable solvent such as toluene (B28343). rsc.org The mixture is heated under reflux to drive the reaction to completion. rsc.org Following the reaction, the mixture is cooled, and a series of washing steps are performed, often with a sodium bicarbonate solution to neutralize the acid catalyst and brine to remove water-soluble impurities. rsc.org The final product, a clear oil, is obtained after purification, which may involve column chromatography. rsc.orgresearchgate.net One reported synthesis using this approach yielded this compound with a 52.9% yield. researchgate.net

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.org This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (allyl alcohol in this case). cerritos.edu The subsequent tetrahedral intermediate undergoes proton transfer and then eliminates a molecule of water to form a protonated ester. libretexts.org Finally, deprotonation of this intermediate regenerates the acid catalyst and yields the final ester product, this compound. libretexts.org

Acid catalysis is the most common approach for the synthesis of this compound via esterification. rsc.org Strong acids are effective catalysts for this reaction. operachem.com Aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TsOH), are frequently used because they are effective and less likely to cause decomposition of allyl alcohol compared to some strong mineral acids. rsc.orgnih.gov

In a typical procedure, fumaric acid is reacted with allyl alcohol in toluene, with p-toluenesulfonic acid monohydrate serving as the catalyst. rsc.org The reaction is typically conducted at elevated temperatures (e.g., 110 °C) for an extended period (e.g., 16 hours) to ensure high conversion. rsc.org Other acid catalysts that can be employed in Fischer esterification include sulfuric acid (H₂SO₄) and boron trifluoride (BF₃). operachem.com Hydrogen halides have also been reported as catalysts for the production of dialkyl fumarates from an alkyl acid maleate (B1232345) and an alkanol. google.com

| Catalyst | Chemical Formula | Typical Reaction Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | Reflux in toluene (≈110 °C) | rsc.org |

| Sulfuric acid | H₂SO₄ | Reflux in excess alcohol | operachem.com |

| Hydrogen Halide (e.g., HCl) | HX | Heating (65 °C to 150 °C) | google.com |

Metal-organic compounds and frameworks (MOFs) represent an alternative class of catalysts for esterification and transesterification reactions. mdpi.com These catalysts can be heterogeneous, offering potential advantages in separation and reusability. For instance, a zirconium-based fumarate MOF, MOF-801, has been synthesized and used as a heterogeneous catalyst for the transesterification of vegetable oil, demonstrating the catalytic potential of fumarate-based frameworks. mdpi.com Similarly, aluminum fumarate (Al-fum) MOFs have been developed as robust matrices for dispersing other metal nanoparticles for catalytic applications. rsc.orgnih.gov

More directly related to diallyl ester synthesis, specific organometallic compounds have been used as catalysts. One patented method for producing diallyl esters of aromatic dicarboxylic acids involves a dual catalyst system. google.com For example, the synthesis of diallyl terephthalate (B1205515) was achieved by heating dimethyl terephthalate and allyl alcohol with a combination of catalysts such as dibutyltin (B87310) dichloride and dibutyltin oxide. google.com Such systems, which can include transition metals, demonstrate the utility of metal-organic catalysis in achieving high-yield synthesis of diallyl esters. google.comepo.org

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| Dibutyltin dichloride & Dibutyltin oxide | Dimethyl terephthalate & Allyl alcohol | Diallyl terephthalate | google.com |

| Zr-fumarate-MOF (MOF-801) | Used vegetable oil & Methanol | Biodiesel (Fatty acid methyl esters) | mdpi.com |

| Al-fumarate MOF | - (Used as catalyst support) | - | rsc.org |

The identity of the catalyst significantly impacts the kinetics of this compound synthesis. Homogeneous acid catalysts like p-toluenesulfonic acid typically lead to faster reaction rates at a given temperature compared to heterogeneous catalysts, as the active sites are readily accessible in the same phase as the reactants. rsc.org However, the reaction work-up requires a neutralization step to remove the catalyst. rsc.org

Heterogeneous catalysts, such as metal-organic frameworks, offer the advantage of easy separation from the reaction mixture, which can simplify purification and allow for catalyst recycling. mdpi.com However, reaction rates can be limited by mass transfer effects, where the diffusion of reactants to the active sites on the catalyst surface becomes the rate-determining step. The porosity and surface area of a MOF catalyst are critical parameters influencing its activity. mdpi.com

The choice between different types of catalysts involves a trade-off between reaction rate, operating conditions, product purification complexity, and catalyst cost and reusability. For industrial-scale production, catalyst efficiency and the ease of separation are key economic drivers, which makes the development of robust heterogeneous catalysts an area of ongoing research.

Catalytic Systems in this compound Synthesis

Metal-Organic Catalysis

Advanced Synthetic Routes to this compound Derivatives

Beyond its direct synthesis, this compound serves as a platform for creating more complex molecules and derivatives through advanced synthetic routes. These methods introduce new functional groups and stereocenters, expanding the chemical space accessible from this starting material.

One notable advanced route involves the conjugate addition of organometallic reagents to this compound, followed by a rearrangement reaction. nih.gov Specifically, the reaction of this compound with dialkylzinc reagents initiates a 1,4-conjugate addition. The resulting zinc enolate is then trapped in situ with a silylating agent, leading to a silyl (B83357) ketene (B1206846) acetal, which undergoes an Ireland-Claisen rearrangement. This one-pot reaction sequence is significant because it creates two new carbon-carbon bonds and two contiguous stereocenters, yielding unsymmetrical succinic acid derivatives with differentiated carbonyl groups that can be selectively manipulated in further synthetic steps. nih.gov

Another synthetic pathway to this compound itself is the isomerization of its cis-isomer, diallyl maleate. chemicalbook.com This transformation can be catalyzed, providing an alternative route if diallyl maleate is a more accessible precursor. Other reported synthetic routes start from different precursors altogether, such as the reaction of fumaryl (B14642384) chloride with allyl alcohol, which avoids the water by-product of Fischer esterification. chemicalbook.com

These advanced methodologies highlight the versatility of this compound and its isomers as building blocks in organic synthesis for creating structurally complex and functionally diverse molecules. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by promoting the use of renewable resources, safer chemicals, and more efficient processes. These principles provide a framework for evaluating and improving the sustainability of synthetic pathways. numberanalytics.com

Use of Renewable Feedstocks A significant advancement in the green synthesis of this compound lies in the production of its precursor, fumaric acid. Traditionally derived from petroleum-based maleic anhydride (B1165640), fumaric acid is now recognized by the U.S. Department of Energy as a key platform chemical that can be produced from biomass. inrs.cathuenen.de Microbial fermentation processes using fungi like Rhizopus oryzae or genetically engineered yeast such as Saccharomyces cerevisiae can convert renewable feedstocks like glucose from starch or cellulosic waste into fumaric acid. inrs.cathuenen.deplos.org This bio-based route offers a sustainable alternative to fossil fuel-dependent chemical synthesis. plos.orgbohrium.com

Catalysis The principle of catalysis encourages the use of highly selective catalytic reagents over stoichiometric ones. numberanalytics.com In ester synthesis, enzyme catalysis presents a green alternative to conventional acid catalysis. Lipases, a class of enzymes, are particularly effective for catalyzing esterification and transesterification reactions under mild conditions. nih.govmdpi.com The enzymatic synthesis of esters, including those of fumaric acid, can be performed with high chemo-, regio-, and enantioselectivity, often in the absence of harsh organic solvents. nih.govmdpi.com Lipase-catalyzed reactions proceed with high efficiency and can reduce energy consumption and the formation of unwanted byproducts compared to traditional methods. nih.govmdpi.com

Green Chemistry Metrics Quantitative metrics are essential for assessing the "greenness" of a chemical process. mdpi.comresearchgate.net Key metrics include:

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has a 100% atom economy.

Process Mass Intensity (PMI): Defined as the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process. mdpi.com

E-Factor (Environmental Factor): This metric quantifies the mass of waste produced per unit of product. A lower E-factor signifies a greener process.

Applying these metrics to this compound synthesis reveals distinct profiles for each pathway. The Fischer esterification route, while common, produces water as a byproduct, leading to an atom economy of less than 100%. The synthesis from fumaryl chloride generates corrosive HCl, which negatively impacts its environmental profile. Isomerization of diallyl maleate can be highly atom-economical if the catalyst is used in small quantities and is efficient.

The table below provides a conceptual green chemistry assessment of the different synthetic routes.

Table 2: Conceptual Green Chemistry Assessment of this compound Synthesis

| Synthetic Route | Key Green Advantage(s) | Key Green Disadvantage(s) | Atom Economy | Nature of Byproduct |

|---|---|---|---|---|

| Fischer Esterification | Direct route from the acid. | Often requires excess alcohol and solvent for water removal. | < 100% | Water (benign) |

| From Fumaryl Chloride | Often high-yielding and fast. | Uses a hazardous and corrosive reagent (fumaryl chloride). | < 100% | Hydrogen Chloride (corrosive) |

| Isomerization | Potentially 100% atom economy. | Requires prior synthesis of diallyl maleate; catalyst may be difficult to separate. | ~100% | None (ideally) |

| Enzymatic Synthesis (Conceptual) | Uses renewable catalyst (enzyme), mild conditions, high selectivity. | May have slower reaction rates and require specific solvent systems. | < 100% | Water (benign) |

Polymerization Kinetics and Mechanisms of Diallyl Fumarate

Homopolymerization of Diallyl Fumarate (B1241708)

The homopolymerization of diallyl fumarate is characterized by specific kinetic behaviors, the influence of different initiator systems, significant steric challenges, and has been a subject of detailed isothermal studies.

Free Radical Homopolymerization Kinetics

For certain diallyl monomers, the polymerization rate has been shown to be directly proportional to the initiator concentration to the first power, which is a deviation from the usual square-root dependence and is indicative of the significant role of chain transfer. google.com

Influence of Initiator Systems on this compound Homopolymerization

The choice of initiator system has a pronounced effect on the homopolymerization of this compound. researchgate.net Azo initiators, such as 2,2′-azobisisobutyronitrile (AIBN), are commonly employed and have been shown to be effective in initiating the polymerization of diallyl monomers. itu.edu.trchempoint.comfujifilm.com These initiators decompose thermally or photochemically to produce carbon-centered radicals and nitrogen gas, with the radicals then initiating the polymerization chain. fujifilm.com

In contrast, certain peroxide initiators, like dibenzoyl peroxide, can be less effective for diallyl monomers. This is sometimes attributed to side reactions, such as oxidation of the allyl group, rather than addition to the double bond, which can inhibit polymerization. itu.edu.tr The efficiency of initiation by azo compounds is typically in the range of 0.5 to 0.7, with the remainder of the generated radicals undergoing recombination or disproportionation. fujifilm.com The structure of the azo initiator itself can also influence the structure of the polymer chain ends. researchgate.net Studies on dialkyl fumarates have shown that the type of free radical initiator used significantly affects the polymerization behavior observed in DSC studies. researchgate.net

Steric Effects and Reactivity in Homopolymerization

The reactivity of this compound in homopolymerization is heavily influenced by steric hindrance. chimia.ch The fumarate double bond is 1,2-disubstituted, and the presence of the two bulky ester groups creates significant steric congestion around the propagating radical center. This steric hindrance makes the addition of subsequent monomer units difficult, which is a primary reason why 1,2-disubstituted ethylenic monomers, including fumarates, generally exhibit lower polymerization rates compared to monosubstituted vinyl monomers. google.comchimia.ch

Isothermal Bulk Polymerization Studies

The isothermal bulk polymerization of this compound has been investigated using techniques like differential scanning calorimetry (DSC). chempedia.inforesearcher.life This method allows for the direct measurement of the heat evolved during polymerization, which is proportional to the reaction rate. By conducting the polymerization at a constant temperature, the kinetic profile of the reaction can be determined from the start of the reaction through to high conversions.

Copolymerization of this compound

This compound can also be copolymerized with other monomers, where it typically acts as a crosslinking agent due to its two distinct types of double bonds.

Radical Copolymerization Mechanisms

In radical copolymerization, this compound can participate in reactions with various comonomers, often vinyl-type monomers. chimia.chresearchgate.net The mechanism of copolymerization is highly dependent on the nature of the comonomer. When copolymerized with electron-donating monomers, dialkyl fumarates (as electron-accepting monomers) tend to form alternating copolymers. cmu.edu This behavior is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich and electron-poor monomers, which then propagates as a single unit. cmu.edu

This compound has been employed as a crosslinking or graft-linking monomer in various polymer systems. google.com For instance, its inclusion in small amounts during the polymerization of other monomers can lead to the formation of crosslinked networks. chimia.ch

The reactivity of the monomers in copolymerization is described by monomer reactivity ratios (r1 and r2). For the copolymerization of diethyl fumarate (an analogue of this compound) with styrene (B11656), the system is characterized by reactivity ratios that lead to a highly alternating copolymer structure. cutm.ac.in In the copolymerization of N,N-diallyl-N,N-dimethylammonium chloride with fumaric acid, a random distribution of comonomer units in the polymer chain was observed. researchgate.net The reactivity ratios are linked to the homopolymerization rate coefficients of the comonomer pair, and understanding these is key to predicting the final copolymer composition. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diallyl maleate (B1232345) |

| Diallyl succinate |

| Diethyl fumarate |

| Styrene |

| 2,2′-azobisisobutyronitrile (AIBN) |

| Dibenzoyl peroxide |

| N,N-diallyl-N,N-dimethylammonium chloride |

Comonomer Reactivity Ratios in this compound Copolymerization

The copolymerization behavior of this compound (DAF) with various comonomers is characterized by their reactivity ratios, which indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer. These ratios are crucial for predicting copolymer composition and understanding the polymerization mechanism. For instance, in the copolymerization of diallyl phthalate (B1215562) (DAP), a monomer structurally similar to DAF, with dialkyl fumarates, the reactivity ratios (r1, r2) for DAP (M1) with diethyl fumarate (DEF), di-n-butyl fumarate (DBF), and di-n-octyl fumarate (DOF) as M2 were found to be 0.01, 1.25; 0.02, 1.01; and 0.02, 0.96, respectively. researchgate.net These values suggest a high tendency for the fumarate monomer to add to the growing chain.

The product of the reactivity ratios (r1 * r2) provides insight into the nature of the copolymerization. A product close to 1 indicates ideal random copolymerization, while a product close to 0 suggests a strong tendency for alternating copolymerization. For example, the copolymerization of dioctyl fumarate with vinyl benzoate (B1203000) yielded a reactivity ratio product of 0.042, indicating a high propensity for alternation. researchgate.net Similarly, the copolymerization of ethyl methacrylate (B99206) and methacrylamide (B166291) resulted in reactivity ratios of r1=0.197 and r2=0.230, also suggesting an alternating structure. ekb.eg

Table 1: Comonomer Reactivity Ratios in this compound Copolymerization

| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymerization Behavior |

| Diallyl Phthalate (DAP) | Diethyl Fumarate (DEF) | 0.01 | 1.25 | 0.0125 | Alternating Tendency |

| Diallyl Phthalate (DAP) | Di-n-butyl Fumarate (DBF) | 0.02 | 1.01 | 0.0202 | Alternating Tendency |

| Diallyl Phthalate (DAP) | Di-n-octyl Fumarate (DOF) | 0.02 | 0.96 | 0.0192 | Alternating Tendency |

| Dioctyl Fumarate | Vinyl Benzoate | - | - | 0.042 | High Alternating Tendency |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | 0.0453 | Alternating |

Alternating Copolymerization Dynamics

This compound and other dialkyl fumarates often exhibit a strong tendency towards alternating copolymerization, particularly with electron-donating comonomers. unlp.edu.ar This behavior is attributed to the formation of charge-transfer complexes (CTCs) between the electron-poor fumarate double bond and the electron-rich double bond of the comonomer. cmu.edu The formation of these complexes can significantly influence the polymerization kinetics, often leading to a maximum polymerization rate at a 1:1 monomer feed ratio. researchgate.netcmu.edu

Specific this compound Copolymer Systems

This compound with N,N-Diallyl-N,N-dimethylammonium Chloride

The copolymerization of this compound with N,N-diallyl-N,N-dimethylammonium chloride (DADMAC) is influenced by the solvent used. researchgate.netresearchgate.net In some solvents, the reaction yields copolymers with a random distribution of monomer units. researchgate.net However, in other solvents like methanol, copolymers with a constant composition, often in a 2:1 ratio of DADMAC to maleic acid (a similar dicarboxylic acid), can be formed over a wide range of initial monomer feed ratios. researchgate.net This suggests that the solvent plays a crucial role in mediating the relative reactivities of the comonomers. researchgate.netresearchgate.net Fumaric acid has been shown to be a highly active comonomer in this system. researchgate.net

This compound with Vinyl Acetate (B1210297)

The copolymerization of dialkyl fumarates with vinyl acetate is a well-studied system. researchgate.netresearchgate.net The product of the reactivity ratios for dioctyl fumarate and vinyl acetate indicates a strong tendency for alternating copolymerization. researchgate.net The efficiency of copolymers of dialkyl fumarates and vinyl acetate as flow improvers for waxy crude oils has been found to depend on the vinyl acetate content, with the best performance achieved at a specific molar ratio. researchgate.net The copolymerization of vinyl acetate with dibutyl maleate, a structural isomer of this compound, has been monitored using online ¹H-NMR to determine reactivity ratios. researchgate.net

This compound in Multi-Monomer Systems

This compound can be included in multi-monomer systems to create polymers with specific properties. For example, it can be used as a crosslinking monomer in the polymerization of various vinyl and acrylic monomers. google.com In such systems, the differing reactivities of the various double bonds play a crucial role in the final polymer architecture. researchgate.net The study of ternary copolymerization involving electron-donor and electron-acceptor monomers, such as those derived from maleic and fumaric acids, is important for understanding how to control copolymer composition and microstructure. cmu.edu

Crosslinking Polymerization of this compound

The polymerization of this compound (DAF) is characterized by its propensity for crosslinking, a process that results in the formation of a three-dimensional polymer network. This network structure imparts specific physical and chemical properties to the final material. The crosslinking can occur through various mechanisms, including self-crosslinking and copolymerization with other reactive monomers.

Self-Crosslinking Phenomena in this compound Polymers

This compound is classified as an "active" crosslinking comonomer. epo.orggoogleapis.com This means that it readily participates in crosslinking reactions during the polymerization process itself, without the need for subsequent curing steps involving heat or other forms of energy. epo.org The presence of two allyl groups in the DAF molecule allows for the formation of a branched and ultimately crosslinked polymer structure as the polymerization proceeds. epo.orggoogleapis.com This inherent reactivity contributes to an increase in the molecular weight of the polymer. epo.org

In some applications, DAF is used in conjunction with "latent" crosslinking comonomers. epo.orggoogleapis.com These latent crosslinkers, such as N-methylol acrylamide, require a subsequent energy input, like heat, to initiate the crosslinking process and form an insoluble network. epo.org The combination of active and latent crosslinking agents allows for a two-stage curing process, providing control over the final properties of the polymer.

Active Crosslinking Comonomers for this compound Systems

This compound is frequently employed as an active crosslinking comonomer in various polymer systems to enhance their properties. paintsandcoatingsexpert.com It is often included in monomer compositions alongside other polyethylenically unsaturated monomers. epo.orggoogleapis.compaintsandcoatingsexpert.com

Some examples of other active crosslinking comonomers that can be used in conjunction with or as alternatives to this compound include:

Triallyl cyanurate googleapis.compaintsandcoatingsexpert.com

Triallyl isocyanurate paintsandcoatingsexpert.com

Diallyl maleate googleapis.compaintsandcoatingsexpert.comgoogle.com

Divinyl benzene (B151609) paintsandcoatingsexpert.com

Diallyl phthalate paintsandcoatingsexpert.com

Hexanediol diacrylate paintsandcoatingsexpert.com

Ethyleneglycol dimethacrylate paintsandcoatingsexpert.com

Polyethylene glycol diacrylate paintsandcoatingsexpert.com

Methylenebisacrylamide epo.orggoogleapis.com

The choice of comonomer depends on the desired final properties of the polymer, such as mechanical strength, adhesion, and durability. paintsandcoatingsexpert.com For instance, in aqueous polymer dispersions, the inclusion of these crosslinking comonomers can significantly improve the physical and mechanical characteristics of the resulting films and coatings. paintsandcoatingsexpert.com

Photo-Crosslinking Mechanisms and Control

Photo-crosslinking offers a method to control the polymerization and network formation of this compound with high spatiotemporal precision. rsc.orgacs.org This process is typically initiated by a photoinitiator that generates free radicals upon exposure to light, often UV light. rsc.orgresearchgate.net

In thiol-ene photopolymerizations, this compound can participate in a mixed-mechanism process. rsc.org The initial network formation is dominated by the rapid thiol-ene addition reaction involving the terminal allyl groups. rsc.org This is followed by a slower homopolymerization of the internal fumarate double bonds, which acts as a secondary crosslinking mechanism, further increasing the crosslink density over prolonged exposure to light. rsc.org This two-stage reaction allows for dose-dependent control over the material's thermomechanical properties. rsc.org

The stereochemistry of the fumarate group, being in the trans configuration, influences its reactivity compared to its cis isomer, maleate. The homopolymerization of this compound is generally more facile than that of diallyl maleate, which often proceeds through an isomerization-polymerization mechanism mediated by thiol radicals. rsc.org The reactivity can also be tuned by the choice of the thiol comonomer. rsc.org

Impact on Network Architecture and Gelation Kinetics

The crosslinking polymerization of this compound significantly influences the resulting polymer network architecture and the kinetics of gelation. The use of DAF as a crosslinker leads to the formation of a three-dimensional network, with the density of crosslinks affecting the material's properties. rsc.orgnsf.gov

In photopolymerization systems, the gelation kinetics, or the speed at which the liquid resin transforms into a solid gel, can be monitored in real-time. rsc.orgacs.org The mixed-mechanism photopolymerization of this compound in thiol-ene systems demonstrates a distinct evolution of network architecture. The initial, rapid thiol-ene reaction leads to gelation, while the slower, subsequent homopolymerization of the fumarate moieties contributes to a continued increase in crosslinking density with prolonged light exposure. rsc.org This allows for a tunable development of the network, impacting the final thermomechanical properties of the material. rsc.org

The architecture of the network, including the presence of elastically active crosslinks and topological defects like loops, plays a crucial role in the mechanical behavior of the polymer. rsc.org A well-controlled network structure, as can be achieved through methods like thiol-ene polymerization, can lead to materials with enhanced toughness and dimensional stability. nsf.gov

Controlled Radical Polymerization Methodologies for this compound

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. conicet.gov.arcsiropedia.csiro.au These methods offer a significant advantage over conventional free-radical polymerization by minimizing irreversible termination reactions. vt.edu

While the application of CRP specifically to this compound is not extensively detailed in the provided context, the principles of these methodologies are relevant to fumarate polymers in general. conicet.gov.ar The development of CRP has enabled the creation of novel fumaric homopolymers and copolymers with tailored properties. conicet.gov.ar

Living Polymerization Techniques

Living polymerization is a form of chain polymerization where chain-breaking reactions, such as transfer and termination, are absent. vt.edu This allows polymer chains to "live" and continue to grow as long as monomer is available. vt.edu Modern controlled radical polymerization techniques are often referred to as "living" polymerizations due to their ability to control chain growth in a similar manner. csiropedia.csiro.au

Several living/controlled radical polymerization techniques have been developed, including:

Nitroxide-Mediated Polymerization (NMP): This was one of the first methods developed for controlling radical polymerization. csiropedia.csiro.au

Atom Transfer Radical Polymerization (ATRP): A widely used technique for synthesizing well-defined polymers. csiropedia.csiro.au

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A versatile method suitable for a wide range of monomers and reaction conditions. csiropedia.csiro.auresearchgate.net

For dialkyl fumarates, which are structurally related to this compound, RAFT polymerization has been shown to be a suitable method for obtaining polymers with well-controlled molecular weights and structures. researchgate.netresearchgate.net Organotellurium-mediated living radical polymerization (TERP) and reversible chain transfer catalyzed polymerization (RTCP) have also been used for the controlled polymerization of certain fumarates, albeit under more limited conditions. researchgate.netresearchgate.net These techniques provide a pathway to synthesizing block copolymers and other advanced polymer architectures containing fumarate units. researchgate.netresearchgate.net

Precision Control over Polymer Architecture

Achieving precise control over the polymer architecture of this compound is crucial for tailoring material properties for specific applications. Advanced polymerization techniques enable the manipulation of molecular weight, polydispersity, and the three-dimensional network structure. Methodologies such as controlled radical polymerization and specialized photopolymerization offer pathways to synthesize well-defined linear polymers and complex network architectures. conicet.gov.arslideshare.net

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing fumarate-based polymers with predetermined characteristics. conicet.gov.arresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that confers living characteristics to radical polymerization, allowing for exceptional control over molecular weight, architecture, and composition. researchgate.net This technique is well-suited for obtaining high-molecular-weight poly(dialkyl fumarates) with well-controlled molecular weights and narrow molecular weight distributions. researchgate.net The process involves a conventional free-radical polymerization in the presence of a suitable RAFT chain transfer agent, which reversibly deactivates propagating radicals, maintaining a low concentration of active species and minimizing termination reactions. slideshare.net This controlled process allows for the synthesis of complex architectures like block copolymers. researchgate.netresearchgate.net For instance, triblock copolymers with rigid poly(dialkyl fumarate) segments and flexible polyacrylate segments have been successfully synthesized using RAFT. researchgate.net

Table 1: Key Components in RAFT Polymerization of Fumarates

| Component | Function | Example |

|---|---|---|

| Monomer | The basic building block of the polymer. | This compound |

| RAFT Agent | Controls the polymerization by reversibly transferring the growing polymer chain. | Trithiocarbonates, Dithioesters |

| Radical Initiator | Generates the initial free radicals to start the polymerization. | Azo compounds (e.g., AIBN) |

| Solvent | Dissolves the monomer, initiator, and resulting polymer. | Toluene (B28343), Dichloromethane |

Photopolymerization for Network Architecture Control

Photopolymerization, particularly in combination with thiol-ene chemistry, provides a sophisticated method for controlling the network architecture of this compound-based polymers. rsc.orgpolito.it This approach leverages the differential reactivity of the monomer's functional groups to create complex, tunable networks. rsc.orgrsc.org

Mixed-Mechanism Thiol-Ene and Homopolymerization: A key strategy involves using this compound in thiol-ene photopolymerization systems. rsc.org This results in a mixed-mechanism process where two distinct reactions occur at different rates: a fast thiol-ene addition involving the terminal allyl groups and a slower chain-growth homopolymerization of the internal fumarate double bonds. rsc.orgrsc.org This temporal separation of reaction mechanisms is fundamental to controlling the evolution of the polymer network. rsc.org

Photo-Dose Dependent Properties: The dual-reaction mechanism allows for the precise tuning of network properties through the control of light exposure (photo-dose). rsc.orgrsc.org Initial, low-level light exposure predominantly triggers the rapid thiol-ene reaction, leading to gelation and the formation of an initial polymer network. rsc.org Subsequent or prolonged light exposure initiates the slower homopolymerization of the fumarate moieties that have been incorporated into the network strands, acting as reactive handles for additional crosslinking. rsc.org This process increases the crosslink density and modifies the material's thermomechanical properties. rsc.org Consequently, properties such as the glass transition temperature and crosslinking density can be directly controlled by the amount of light the material is exposed to. rsc.org

Table 2: Influence of Photo-Dose on this compound Thiol-Ene Network Properties

| Photo-Dose Level | Resulting Network Characteristic |

|---|---|

| Low Exposure | Initial network formation is dominated by the fast thiol-ene step-growth reaction, leading to gelation. rsc.org |

| Prolonged Exposure | Slower chain-growth homopolymerization of fumarate groups increases crosslink density and enhances thermomechanical properties. rsc.orgrsc.org |

Stereochemical Influence: The stereochemistry of the internal double bond plays a significant role in the polymerization kinetics. The trans configuration of this compound is more reactive in homopolymerization compared to its cis isomer, diallyl maleate. rsc.org In the presence of thiols, the less reactive maleate can undergo a thiol-mediated isomerization to the more reactive fumarate form, which then polymerizes. rsc.org This stereochemistry-dependent reactivity provides another layer of control over the polymerization rate and the final network architecture. rsc.org

List of Chemical Compounds

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diallyl maleate |

| Diethyl fumarate |

| Diethyl maleate |

| Diallyl succinate |

| Poly(diisopropyl fumarate) |

| Poly(dialkyl fumarates) |

| Toluene |

| Dichloromethane |

| Thiol |

Characterization and Advanced Spectroscopic Analysis of Diallyl Fumarate Polymers

Spectroscopic Elucidation of Diallyl Fumarate (B1241708) Polymer Structures

Spectroscopic analysis is indispensable for confirming the polymerization of diallyl fumarate and for characterizing the resultant macromolecular structures. Techniques such as NMR and FTIR spectroscopy offer a window into the atomic and molecular vibrations, respectively, providing a fingerprint of the polymer's constitution. UV-Vis spectroscopy complements these methods by probing the electronic transitions within the polymer, which can be indicative of conjugation and specific chromophores.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers in both solution and solid states. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within the polymer chain. researchgate.net For this compound polymers, NMR is crucial for verifying the polymerization process through the observation of changes in the signals corresponding to the vinyl and allyl groups of the monomer.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the characterization of this compound and its polymers. In the monomer, specific proton signals can be assigned to the fumarate and allyl moieties. rsc.org For the this compound monomer in deuterated chloroform (B151607) (CDCl₃), characteristic chemical shifts are observed. rsc.orgrsc.org The protons of the fumarate double bond typically appear as a multiplet around 6.82-6.88 ppm. rsc.orgrsc.org The protons of the allyl groups exhibit distinct signals: the methine proton (-CH=) resonates as a multiplet between 5.83 and 5.96 ppm, the terminal methylene (B1212753) protons (=CH₂) show signals between 5.19 and 5.31 ppm, and the methylene protons adjacent to the ester oxygen (-OCH₂-) appear around 4.65 ppm. rsc.orgrsc.org

Upon polymerization, significant changes in the ¹H NMR spectrum are expected. The disappearance or significant reduction in the intensity of the peaks corresponding to the vinyl protons (in the 5-6 ppm region) indicates the consumption of the double bonds and the formation of a saturated polymer backbone. libretexts.org The signals for the protons on the newly formed polymer backbone will appear in the upfield region, typically between 1.2 and 2.5 ppm, characteristic of protons on sp³-hybridized carbons. libretexts.org

Table 1: ¹H NMR Chemical Shifts for this compound Monomer

| Functional Group | Chemical Shift (δ, ppm) |

|---|---|

| Fumarate CH | 6.82 - 6.88 |

| Allyl -CH= | 5.83 - 5.96 |

| Allyl =CH₂ | 5.19 - 5.31 |

| Allyl -OCH₂- | 4.65 |

Data recorded in CDCl₃. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by probing the carbon skeleton of the polymer. bibliotekanauki.pl For the this compound monomer, distinct signals are observed for the carbonyl carbon, the carbons of the fumarate double bond, and the carbons of the allyl groups. rsc.orgrsc.org In CDCl₃, the carbonyl carbon (C=O) of the ester group resonates at approximately 164.42 ppm. rsc.orgrsc.org The carbons of the fumarate double bond (-CH=CH-) appear at about 133.59 ppm. rsc.orgrsc.org The allyl group carbons show signals at approximately 131.49 ppm for the methine carbon (-CH=), 118.78 ppm for the terminal methylene carbon (=CH₂), and 65.82 ppm for the methylene carbon adjacent to the oxygen (-OCH₂-). rsc.orgrsc.org

Polymerization leads to a significant alteration of the ¹³C NMR spectrum. The signals for the sp²-hybridized carbons of the double bonds will decrease in intensity, while new signals corresponding to sp³-hybridized carbons in the polymer backbone will appear. bibliotekanauki.pl The chemical shifts of the carbonyl and side-chain carbons may also be affected by the change in the local chemical environment upon polymerization.

Table 2: ¹³C NMR Chemical Shifts for this compound Monomer

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164.42 |

| Fumarate C=C | 133.59 |

| Allyl -CH= | 131.49 |

| Allyl =CH₂ | 118.78 |

| Allyl -OCH₂- | 65.82 |

Data recorded in CDCl₃. rsc.orgrsc.org

Solid-state NMR (ssNMR) is an essential technique for analyzing the microstructure of cross-linked this compound polymers, which are often insoluble and thus not amenable to traditional solution NMR. researchgate.net ssNMR provides insights into the local structure, chain dynamics, and morphology of the polymer network. researchgate.netresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid polymers. polymersynergies.net

For this compound polymers, ssNMR can differentiate between rigid and mobile segments of the polymer network. solidstatenmr.org.uk The crystalline or more rigid domains will exhibit narrower lines, while the amorphous or more mobile regions will show broader signals. solidstatenmr.org.uk By analyzing the chemical shifts and line shapes, it is possible to gain information about the conformation of the polymer chains and the extent of cross-linking. nih.gov Furthermore, advanced ssNMR experiments, such as Rotational Echo Double Resonance (REDOR), can be used to probe the spatial proximity of different functional groups, providing detailed information about the connectivity and domain sizes within the polymer network. osti.gov The disappearance of vinylic carbon signals (around 120-140 ppm) and the appearance of new sp³ carbon signals in the solid-state ¹³C NMR spectrum confirm the polymerization process. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. In the context of this compound polymerization, FTIR is invaluable for monitoring the reaction progress and confirming the structure of the resulting polymer. researchgate.net The FTIR spectrum of the this compound monomer exhibits characteristic absorption bands for the C=O stretching of the ester group, the C=C stretching of the fumarate and allyl groups, and the =C-H bending of the vinyl groups. rsc.org

The polymerization process can be monitored in real-time by observing the decrease in the intensity of the absorption bands associated with the double bonds. rsc.org Specifically, the band for the allyl C=C stretching, typically found in the range of 1630-1660 cm⁻¹, is monitored. rsc.orgrsc.org The disappearance or significant reduction of this peak is a clear indication of the consumption of the allyl groups during polymerization. rsc.org

The FTIR spectrum of the resulting poly(this compound) will show the persistence of the strong C=O stretching band of the ester group (around 1730 cm⁻¹) and the appearance of new bands corresponding to the C-H stretching and bending of the saturated polymer backbone. The absence of the characteristic peaks for the C=C double bonds confirms the successful polymerization.

Table 3: Characteristic FTIR Absorption Bands for this compound Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Observation |

|---|---|---|

| C=O Stretch (Ester) | ~1730 | Persists in polymer |

| C=C Stretch (Allyl) | 1630 - 1660 | Diminishes or disappears upon polymerization rsc.orgrsc.org |

| =C-H Bend (Vinyl) | ~990 and ~930 | Diminishes or disappears upon polymerization |

| C-H Stretch (Alkane) | ~2850 - 2960 | Appears or increases in polymer |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as double bonds and aromatic rings. For this compound, the fumarate double bond, which is in conjugation with the two carbonyl groups, acts as a chromophore.

The UV-Vis spectrum of the this compound monomer would be expected to show an absorption maximum corresponding to the π → π* transition of the conjugated system. During polymerization, the consumption of the fumarate double bond leads to a loss of this conjugation. Consequently, a significant change in the UV-Vis spectrum is observed, typically a decrease in the absorbance at the characteristic wavelength, which can be used to monitor the polymerization kinetics. azom.com

In the resulting polymer, the absence of the strong absorption band associated with the conjugated monomer system confirms the formation of a saturated polymer structure. ias.ac.in UV-Vis spectroscopy can also be employed to study the thermal stability and optical properties, such as transmittance, of the final polymer material. researchgate.net The technique is also valuable for monitoring the concentration of inhibitors or other additives during the polymerization process. azom.com

¹³C NMR Investigations

Mass Spectrometry for Polymer Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for elucidating the structural components of polymers by analyzing their fragmentation patterns. nih.gov For this compound polymers, techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS) are particularly insightful. eag.comd-nb.info In Py-GC-MS, the polymer is thermally decomposed under controlled conditions into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. d-nb.info This method allows for the identification of the characteristic decomposition products of the polymer, providing information about its monomeric units and any additives present. d-nb.infomeasurlabs.com

Another relevant mass spectrometry technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. shimadzu.comyoutube.com This method is adept at determining the absolute molecular weights of polymers and providing details on the repeating monomer units and end-group structures. youtube.com For complex copolymers, MALDI-TOF MS can become intricate due to overlapping polymer distributions but remains a valuable tool for detailed structural analysis. shimadzu.com Electrospray Ionization (ESI) mass spectrometry has also been employed to investigate the copolymerization mechanisms of fumarates, offering detailed insights into the initiation, propagation, and termination steps of the polymerization process. researchgate.net

The analysis of fragment ions in tandem MS experiments (MS/MS) can further reveal the sequence and connectivity of monomer units within the polymer chain. nih.govyoutube.com While direct analysis of large polymers can be challenging, these fragmentation techniques provide a window into the polymer's fundamental chemical structure.

Chromatographic Techniques for Molecular Weight Distribution

The molecular weight and its distribution are critical parameters that significantly influence the physical and mechanical properties of polymers.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. pslc.wsmalvernpanalytical.com The technique separates polymer molecules based on their hydrodynamic volume in solution. pslc.wsmalvernpanalytical.com A polymer solution is passed through a column packed with porous beads; larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer path and elute later. pslc.ws

For this compound polymers, SEC/GPC is used to measure key molecular weight averages, such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn), which describes the breadth of the molecular weight distribution. google.com The molecular weight distribution of high molecular weight polystyrenes produced with this compound as a crosslinking agent has been shown to be broad, with an Mw/Mn ratio greater than 6. google.com In some studies, the molecular weight of copolymers containing fumarate units was found to increase as the comonomer composition was varied. researchgate.net

Coupling SEC with other detectors, such as light scattering (LS) and viscometry, can provide absolute molecular weights without the need for column calibration with polymer standards. malvernpanalytical.com SEC combined with ESI-MS can offer accurate molecular weight distributions by correcting for chromatographic band broadening. researchgate.net

Table 1: Illustrative Molecular Weight Data for Fumarate-Containing Copolymers from SEC/GPC

| Copolymer System | fDOF | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Dioctyl Fumarate (DOF) - Vinyl Benzoate (B1203000) (VB) | High | Lower | Lower | Broader |

| Dioctyl Fumarate (DOF) - Vinyl Benzoate (VB) | Low | Higher | Higher | Narrower |

Note: This table is illustrative, based on the general finding that polymerization yield and molecular weight increase with a decrease in the fumarate monomer feed (fDOF). Actual values would be specific to the experimental conditions.

Thermal and Rheological Characterization of this compound Polymers

The thermal and flow properties of this compound polymers are crucial for their processing and end-use applications.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). hu-berlin.de DSC measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de

For fumarate-containing polymers, DSC studies have revealed interesting behaviors. For instance, some poly(fumarate)s exhibit two thermal anomalies, attributed to α and β relaxations. researchgate.net The glass transition temperature of hydrated polyelectrolyte assemblies, which can include fumarate-based polymers, has been shown to be driven by a dehydration mechanism. scispace.comaalto.fi The isothermal bulk polymerization of this compound has been studied using DSC to understand its kinetics. chempedia.inforesearcher.life In copolymers, the Tg can be tuned by altering the comonomer content. For example, in copolymers of diisopropyl fumarate and acrylates, the α-relaxation temperature decreased as the acrylate (B77674) content increased. researchgate.net

Table 2: Example DSC Data for Fumarate Copolymers

| Copolymer | Composition (Fumarate %) | Glass Transition Temperature (Tg, °C) |

| Diethyl Fumarate - Ethyl Acrylate | 30 | Varies with composition |

| Diisopropyl Fumarate - n-Butyl Acrylate | Varied | Decreases with increasing acrylate content |

| Diisopropyl Fumarate - 1-Adamantyl Acrylate | Varied | Decreases with increasing acrylate content |

Note: This table illustrates the trends observed in the literature. Specific Tg values depend on the exact composition and molecular weight.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. polymerinnovationblog.com It is used to determine the thermal stability and decomposition profile of polymers. polymerinnovationblog.comepo.org

Polymers containing fumarate units are noted for their high thermal stability. researchgate.net TGA studies on poly(dialkyl fumarate)s have confirmed their excellent thermal stability. researchgate.net The thermal degradation of poly(diethyl fumarate) has been studied in detail, with decomposition products including ethylene (B1197577) and ethanol (B145695) at lower temperatures, and the monomer at higher temperatures. researchgate.net Theoretical studies using density functional theory (DFT) have also been conducted to understand the thermal decomposition pathways of model compounds for poly(dialkyl fumarate). nih.gov TGA has been used to show that polymers containing maleate (B1232345) and/or fumarate structures can be thermally stable. google.com

Table 3: TGA Decomposition Data for a Generic Fumarate Polymer

| Parameter | Temperature (°C) |

| Onset of Decomposition (Tonset) | > 200 |

| Temperature of Maximum Decomposition Rate (Tmax) | Varies |

Note: This is a generalized representation. Specific temperatures are highly dependent on the polymer structure and experimental conditions.

Rheological Studies of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological studies provide critical information about their processability and performance in applications where flow behavior is important. google.comgoogle.com this compound can be used as a cross-linking agent, which significantly impacts the rheology of the resulting polymer network. google.comgoogle.com

The rheological properties of polymer melts, such as viscosity and modulus, are highly dependent on molecular weight, molecular weight distribution, and branching. acs.orgnih.gov For copolymers containing fumarate segments, the rheological properties can be tailored by adjusting the composition and segment length. acs.org For example, in multiblock copolymers of poly(propylene fumarate) and poly(ε-caprolactone), the melt viscosity was found to be dependent on the molecular weight, and the introduction of flexible segments enhanced solubility. acs.org Rheological measurements have been used to analyze the effectiveness of fumarate copolymers as flow improvers in crude oil. researchgate.net

Viscosity and Flow Behavior

The viscosity and flow behavior of this compound (DAF) polymers and their precursors are critical parameters that influence their processing and application. The flow curve, which plots viscosity against shear rate, typically shows two main regions for polymer melts: a Newtonian plateau at low shear rates and a power-law region at higher shear rates. azom.com At low shear rates, the viscosity remains constant, known as the zero-shear viscosity. azom.com Beyond a critical shear rate, the viscosity decreases with an increasing shear rate, a phenomenon called shear-thinning. azom.com

The rheological properties of polymeric solutions are complex and are influenced by factors such as temperature, pressure, and the presence of fillers or plasticizers. azom.comkau.edu.sa For instance, in the context of unsaturated polyester (B1180765) resins, which share some characteristics with DAF systems, the viscosity of the solution is a key factor in processing techniques like injection molding. The viscosity of these resins, often dissolved in a reactive monomer like styrene (B11656), typically ranges from 0.2 to 2 Pa·s.

In the development of molding compositions, the viscosity of the polymer system is carefully controlled. For example, a crystalline 1,6-hexanediol (B165255) fumarate was synthesized to have a viscosity of 5 poises at 125°C, as measured by an I.C.I. cone and plate viscometer, for its use in an injection molding compound. google.com The addition of various components can significantly alter the viscosity. For instance, adding 20 wt% of a furan-based ester reactive diluent to an acrylated rapeseed oil resin was found to decrease the resin's viscosity by a factor of 1.6. researchgate.net

The flow behavior of polymer solutions through processing equipment is also a key consideration. Studies on polymer solutions flowing through injection tools have shown that the apparent viscosity decreases as the shear rate increases, a characteristic of power-law fluids. mdpi.com The consistency coefficient (K) and the flow behavior index (n) are used to model this behavior. kau.edu.samdpi.com K is related to the viscosity of the solution, while n indicates the degree of non-Newtonian behavior. kau.edu.sa For shear-thinning fluids, the value of n is less than one. kau.edu.sa

The following table presents data on the rheological properties of different polymer solutions, illustrating the relationship between concentration, consistency coefficient, and flow behavior index. mdpi.com

| Polymer Concentration (mg/L) | Consistency Coefficient (K) | Flow Behavior Index (n) |

| 1000 | 0.0598 | 0.648 |

| 1500 | 0.1388 | 0.551 |

| 2000 | 0.2987 | 0.463 |

This table demonstrates that as the polymer concentration increases, the consistency coefficient (K) also increases, while the flow behavior index (n) decreases, indicating a more pronounced non-Newtonian, shear-thinning behavior. mdpi.com

Storage and Loss Moduli Analysis

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, including this compound-based materials. This method measures the storage modulus (G' or E') and the loss modulus (G'' or E''). tainstruments.com The storage modulus represents the elastic component of the material, indicating its ability to store energy during deformation and its stiffness. tainstruments.comeag.com The loss modulus signifies the viscous component, representing the energy dissipated as heat during deformation. tainstruments.comeag.com

The relationship between the storage and loss moduli determines the material's state. If G' > G'', the material behaves more like a solid, while if G'' > G', it exhibits more liquid-like behavior. tainstruments.com The ratio of the loss modulus to the storage modulus (G''/G' or E''/E') is known as the tan delta (tan δ), or loss tangent, which is a measure of the material's damping properties. tainstruments.com

The viscoelastic properties of polymers are highly dependent on temperature and frequency. A typical DMA experiment involves subjecting a sample to an oscillating force at a specific frequency while ramping the temperature. eag.com This allows for the observation of transitions, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery or fluid state. eag.com

In the context of cross-linked polymer systems, the storage modulus is often used to assess the degree of cross-linking. For example, in a study of modified poly(butylene adipate-co-terephthalate) (PBAT), the formation of a cross-linking structure resulted in a higher complex viscosity and storage modulus compared to the virgin polymer. acs.org Similarly, the addition of 5 wt% of a furan-based ester to an acrylated rapeseed oil resin increased the storage modulus from 7.9 to 12.0 MPa at room temperature, indicating an increase in stiffness. researchgate.net

The following table presents hypothetical data illustrating the effect of a cross-linking agent on the storage and loss moduli of a polymer system.

| Frequency (Hz) | Storage Modulus (G') - No Cross-linker (MPa) | Loss Modulus (G'') - No Cross-linker (MPa) | Storage Modulus (G') - With Cross-linker (MPa) | Loss Modulus (G'') - With Cross-linker (MPa) |

| 0.1 | 0.5 | 0.8 | 1.2 | 0.6 |

| 1 | 0.8 | 0.7 | 2.0 | 0.5 |

| 10 | 1.2 | 0.6 | 3.5 | 0.4 |

| 100 | 2.0 | 0.5 | 5.0 | 0.3 |

This table illustrates that with the addition of a cross-linking agent, the storage modulus (G') increases significantly across the frequency range, indicating a stiffer, more solid-like material. Conversely, the loss modulus (G'') decreases, signifying a reduction in the viscous energy dissipation.

Mechanical Characterization of this compound-Based Materials

Tensile Strength and Modulus Assessments

The tensile properties of this compound-based materials, including their tensile strength and modulus, are crucial indicators of their mechanical performance. Tensile strength refers to the maximum stress a material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract. The tensile modulus, or Young's modulus, is a measure of the material's stiffness and is the ratio of stress to strain in the elastic region of deformation.

The mechanical properties of diallyl phthalate (B1215562) (DAP), a related allyl resin, are highly dependent on the type and amount of filler or reinforcement used. asminternational.org For instance, a mineral-filled DAP product exhibits different mechanical characteristics compared to one reinforced with glass fibers. asminternational.org Similarly, the properties of unsaturated polyester composites, which can include fumarate esters, are tailored by the choice of reinforcement.

In a study on polyester molding compositions, a formulation based on a polyester resin, monomer, filler, and reinforcement exhibited a tensile strength of 23.4 MPa and a tensile modulus of 7.2 GPa. google.com The elongation at break for this material was 0.51%. google.com

The introduction of other comonomers or additives can significantly influence the tensile properties. For example, in citric acid-based elastomers, the incorporation of fumarate-containing monomers resulted in materials with a Young's modulus ranging from 16.4 to 38.3 MPa and an ultimate tensile stress between 5.5 and 10.2 MPa. researchgate.net The elongation at break for these materials was in the range of 218% to 260%. researchgate.net

The curing time also plays a critical role in the final mechanical properties of polyester composites. For a polyester reinforced with alumina (B75360) particles, the ultimate tensile strength was found to increase with curing time up to an optimal point, after which it decreased. The Young's modulus also showed a similar trend, with an optimal curing time of approximately 2 hours at 70°C.

The following table presents data on the tensile properties of various polymer blends and composites.

| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Polyester Molding Composition google.com | 23.4 | 7.2 | 0.51 |

| Fumarate-containing Elastomer (low NVP) researchgate.net | 5.5 | 0.0164 | 218 |

| Fumarate-containing Elastomer (high NVP) researchgate.net | 10.2 | 0.0383 | 260 |

| PLLA/PHB Blend (uncompatibilized) mdpi.com | ~65 | ~3.5 | <5 |

| PLLA/PHB Blend (2 wt% compatibilizer) mdpi.com | 69.8 | ~3.2 | <5 |

This table highlights the wide range of tensile properties that can be achieved by varying the composition and processing of polymer materials.

Compression Strength Analysis

Compression strength is the capacity of a material to withstand loads tending to reduce its size. It is a key mechanical property, particularly for materials used in structural applications. Diallyl phthalate (DAP) thermosets are known for their high compressive strength, a characteristic they share with other thermosetting compounds. asminternational.org